PRMT Isoform Selectivity: Quantified Differential Inhibition of PRMT1 versus PRMT8 for Target Profiling
This compound demonstrates a quantified selectivity window between two related type I protein arginine methyltransferases. In a standardized radiometric displacement assay using recombinant human enzymes, the compound inhibits PRMT1 with an IC50 of 610 nM, whereas inhibition of PRMT8 requires a 2.85-fold higher concentration (IC50 = 1740 nM) under identical assay conditions [1][2]. This intra-class selectivity profile—derived from the same experimental system—provides a data-driven basis for selecting this compound over non-selective PRMT pan-inhibitors when isoform-specific modulation is desired.
| Evidence Dimension | Enzyme inhibition (IC50) against type I PRMT isoforms |
|---|---|
| Target Compound Data | PRMT1 IC50 = 610 nM; PRMT8 IC50 = 1740 nM |
| Comparator Or Baseline | Same compound tested against PRMT8 under identical conditions |
| Quantified Difference | 2.85-fold higher IC50 for PRMT8 relative to PRMT1; selectivity ratio (IC50 PRMT8 / IC50 PRMT1) = 2.85 |
| Conditions | Displacement of [3H]-SAM from recombinant His6-tagged PRMT1 and PRMT8 (human) expressed in E. coli BL21(DE3), incubated for 5 mins prior to measurement |
Why This Matters
Quantified isoform selectivity enables rational selection of this compound for target validation studies where differential inhibition of PRMT1 versus PRMT8 is required, reducing the risk of confounding off-isoform effects that plague pan-methyltransferase inhibitors.
- [1] BindingDB. BDBM50070953 (CHEMBL3409550). PRMT1 IC50 = 610 nM. Assay: Displacement of [3H]-SAM from recombinant His6-tagged PRMT1 expressed in E. coli BL21(DE3). View Source
- [2] BindingDB. BDBM50070953 (CHEMBL3409550). PRMT8 IC50 = 1.74E+3 nM (1740 nM). Assay: Displacement of [3H]-SAM from recombinant His6-tagged PRMT8 expressed in E. coli BL21(DE3). View Source
